[4-(1H-1,3-benzodiazol-1-yl)-2-chlorophenyl]methanamine dihydrochloride
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Description
“[4-(1H-1,3-benzodiazol-1-yl)-2-chlorophenyl]methanamine dihydrochloride” is a chemical compound with the CAS Number: 1423033-68-4 . It has a molecular weight of 330.64 .
Molecular Structure Analysis
The InChI code for this compound is1S/C14H12ClN3.2ClH/c15-12-7-11 (6-5-10 (12)8-16)18-9-17-13-3-1-2-4-14 (13)18;;/h1-7,9H,8,16H2;2*1H
. This indicates the presence of a benzodiazol ring attached to a chlorophenyl group via a methanamine linker. Physical And Chemical Properties Analysis
This compound is a powder with a storage temperature at room temperature .Scientific Research Applications
Synthesis and Chemical Properties
The preparation procedures and properties of compounds containing benzimidazole and benzothiazole structures, such as "[4-(1H-1,3-benzodiazol-1-yl)-2-chlorophenyl]methanamine dihydrochloride," have been extensively reviewed. These compounds exhibit diverse properties including spectroscopic characteristics, magnetic properties, and biological and electrochemical activities. Their complex compounds and analogues demonstrate significant potential for further investigation, especially in unknown areas that could reveal more about their utility in scientific research (Boča, Jameson, & Linert, 2011).
Applications in Optoelectronic Materials
Quinazolines and pyrimidines, closely related to benzodiazoles, have found extensive applications in the synthesis of electronic devices, luminescent elements, and photoelectric conversion elements. The incorporation of quinazoline and pyrimidine fragments into π-extended conjugated systems has been crucial for developing novel optoelectronic materials. These materials have applications in organic light-emitting diodes (OLEDs), including white OLEDs and highly efficient red phosphorescent OLEDs, demonstrating the chemical versatility and potential of such compounds in technological advancements (Lipunova, Nosova, Charushin, & Chupakhin, 2018).
Importance in Medicinal Chemistry
Benzothiazole derivatives are highlighted for their varied biological activities, including antiviral, antimicrobial, antidiabetic, and anticancer properties. The structural flexibility of benzothiazole allows for the development of compounds with enhanced activities and lower toxicity, establishing it as a critical scaffold in medicinal chemistry. The synthesis methods and pharmacological activities based on structural variations of benzothiazole derivatives underscore their significance in developing new therapeutic agents (Bhat & Belagali, 2020).
Role in Enzyme Inhibition
Studies on cytochrome P450 isoforms in human liver microsomes have identified certain benzodiazole derivatives as potential inhibitors. These findings are critical for understanding drug-drug interactions and for the development of therapeutic agents targeting specific metabolic pathways, highlighting the importance of these compounds in pharmacokinetics and drug development (Khojasteh, Prabhu, Kenny, Halladay, & Lu, 2011).
properties
IUPAC Name |
[4-(benzimidazol-1-yl)-2-chlorophenyl]methanamine;dihydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12ClN3.2ClH/c15-12-7-11(6-5-10(12)8-16)18-9-17-13-3-1-2-4-14(13)18;;/h1-7,9H,8,16H2;2*1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SRYVXKSTXFSGOX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N=CN2C3=CC(=C(C=C3)CN)Cl.Cl.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14Cl3N3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
[4-(1H-1,3-benzodiazol-1-yl)-2-chlorophenyl]methanamine dihydrochloride |
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